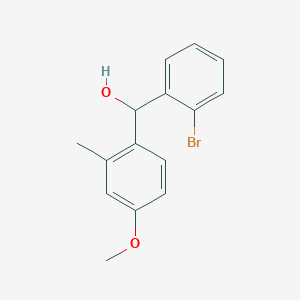

(2-Bromophenyl)(4-methoxy-2-methylphenyl)methanol

Description

(2-Bromophenyl)(4-methoxy-2-methylphenyl)methanol is a diarylmethanol derivative featuring two distinct aromatic substituents: a 2-bromophenyl group and a 4-methoxy-2-methylphenyl group. The 4-methoxy-2-methylphenyl moiety is structurally similar to "(4-Methoxy-2-methylphenyl)methanol" (C₉H₁₂O₂, MW 152.19) , while the 2-bromophenyl group is a common motif in bioactive compounds, such as pyrimidine derivatives with analgesic properties . The combination of bromine (electron-withdrawing) and methoxy (electron-donating) groups may confer unique steric, electronic, and solubility properties to the molecule.

Propriétés

IUPAC Name |

(2-bromophenyl)-(4-methoxy-2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c1-10-9-11(18-2)7-8-12(10)15(17)13-5-3-4-6-14(13)16/h3-9,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLFMVNIWPKOJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(4-methoxy-2-methylphenyl)methanol can be achieved through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with 4-methoxy-2-methylphenylmagnesium bromide in the presence of a suitable catalyst. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Bromophenyl)(4-methoxy-2-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenylmethanol derivative.

Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium amide, thiourea, or alkyl halides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (2-bromophenyl)(4-methoxy-2-methylphenyl)ketone, while reduction may produce (2-bromophenyl)(4-methoxy-2-methylphenyl)methane .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets, particularly enzymes and receptors. For instance, derivatives of bromophenyl compounds have shown promise as inhibitors of various enzymes, including purine nucleoside phosphorylase (PNP) and others involved in metabolic pathways .

Case Study: PNP Inhibitors

A study demonstrated that compounds similar to (2-Bromophenyl)(4-methoxy-2-methylphenyl)methanol exhibited significant inhibitory activity against PNP, which is crucial for nucleotide metabolism. The synthesis involved nucleophilic substitution reactions yielding high-purity products suitable for biological evaluation .

Catalysis

The compound can serve as an intermediate in the synthesis of catalysts, particularly in the context of organic transformations. Its functional groups allow it to participate in various catalytic cycles, including hydrogenation and oxidation reactions.

Case Study: Catalytic Activity

Research has indicated that metal-organic frameworks (MOFs) incorporating similar phenolic compounds can effectively catalyze the transformation of biomass-derived substrates into valuable chemicals. The presence of functional groups like methoxy enhances the catalytic efficiency by providing active sites for substrate interaction .

Data Tables

Mécanisme D'action

The mechanism of action of (2-Bromophenyl)(4-methoxy-2-methylphenyl)methanol involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Differences Among Analogues

Key Observations:

- Steric Effects : Bulky substituents (e.g., 4-methoxy-2-methylphenyl) can hinder reactions, as seen in the recovery of unreacted 2,2'-dibromo-diphenylhydrazine due to steric hindrance . This suggests that the 2-methyl group in the target compound may complicate synthetic steps.

- Electronic Effects : The 2-bromophenyl group enhances lipophilicity and bioactivity in pyrimidine derivatives , while the 4-methoxy group may reduce activity compared to halogens (e.g., chloro or bromo) due to decreased lipophilicity .

Pharmacological and Physicochemical Properties

- Bioactivity : Pyrimidine derivatives with 2-bromophenyl groups (e.g., compound 2b in ) showed analgesic activity comparable to diclofenac sodium. However, methoxy-substituted analogs (e.g., 2d in ) exhibited reduced activity, implying that the 4-methoxy group in the target compound may limit its potency.

- Lipophilicity: Halogenated derivatives generally exhibit higher lipophilicity, enhancing membrane permeability.

- Solubility: Methanol derivatives (e.g., (3-(2-bromophenyl)isoxazol-5-yl)methanol ) show slight solubility in DMSO and methanol, suggesting the target compound may require similar solvents for formulation.

Comparison with Halogenated Diarylmethanols

- Bromine vs. Chlorine : Chlorine substituents (e.g., in compound 2g ) often provide better bioactivity than bromine due to smaller atomic size and similar electronegativity. However, bromine’s higher molecular weight may improve binding affinity in some cases.

- Methoxy vs. Methylsulfonyl: The 4-methoxy group in the target compound is less electron-withdrawing than the methanesulfonyl group in "(4-Bromo-2-methanesulfonylphenyl)methanol" , which could influence reactivity in nucleophilic substitutions.

Activité Biologique

(2-Bromophenyl)(4-methoxy-2-methylphenyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a bromophenyl group and a methoxy-substituted methylphenyl group, which may influence its biological interactions.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding and hydrophobic interactions, which can modulate the activity of target proteins, leading to various biological effects such as:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest.

- Antimicrobial Properties : The compound has shown potential antibacterial and antifungal activities against various pathogens.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antitumor Activity : In vitro studies have demonstrated that this compound can significantly reduce cell viability in aggressive cancer cell lines such as MDA-MB-231. For instance, a study reported a 55% decrease in cell viability after treatment with a related compound at a concentration of 10 μM over three days .

- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were reported in the range of 4.69 to 156.47 µM for various bacterial strains .

- Antioxidant Activity : Compounds similar to this compound have been tested for antioxidant properties using DPPH radical scavenging methods, showing promising results compared to standard antioxidants like ascorbic acid .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | 55% reduction in MDA-MB-231 viability | |

| Antibacterial | MIC values from 4.69 to 156.47 µM | |

| Antioxidant | Higher activity than ascorbic acid |

Antitumor Studies

In vivo studies using xenograft models have shown that related compounds can effectively reduce tumor size without significant toxicity to the host organism. Administration of these compounds led to measurable decreases in tumor growth rates, indicating their potential as anticancer agents.

Antimicrobial Studies

The antimicrobial efficacy was evaluated through both qualitative (zone of inhibition) and quantitative (MIC) methods. The presence of electron-donating groups on the phenyl rings was found to enhance antibacterial activity significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.